molecular formula C18H18N2O3 B4626791 N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide

N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide

Cat. No. B4626791
M. Wt: 310.3 g/mol
InChI Key: XRBNHHLNUQYUCS-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of related acetamides and their derivatives has been explored through various chemical processes, emphasizing the role of catalytic hydrogenation and green synthesis methods. For instance, the use of Pd/C catalysts in methanol and water for the hydrogenation of nitro-precursors to amino-derivatives highlights a move towards more sustainable and efficient synthetic routes (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The crystal and molecular structure of acetamide derivatives, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been extensively analyzed. These studies provide insights into the linear and bent conformations of these molecules, influenced by the substitution patterns and the presence of various functional groups (A. Camerman et al., 2005).

Chemical Reactions and Properties

Research on the chemical reactivity of acetamide derivatives reveals their potential for forming Schiff bases and constructing nitrogen heterocyclic compounds through reactions with primary and heterocyclic amines. This versatility underscores the compound's utility in synthesizing biologically active molecules (O. Farouk et al., 2021).

Scientific Research Applications

Green Synthesis and Chemical Applications

A study by Zhang Qun-feng explores the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This process utilizes a novel Pd/C catalyst, showing high activity, selectivity, and stability, marking an advancement in eco-friendly chemical manufacturing processes (Zhang, 2008).

Material Science and Polymers

J. S. Román and A. Gallardo reported on the synthesis and stereochemistry of polymeric derivatives of 4-methoxyphenylacetic acid, highlighting its application in creating materials with pharmacological activities. The polymers support pharmacological residues with complementary action, indicating potential in developing novel materials for medical applications (Román & Gallardo, 1992).

Pharmacological Research

In pharmacological research, compounds structurally related to N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide have been explored for various biological activities. One study by A. Saxena et al. designed and synthesized derivatives that were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential in antidiabetic therapy (Saxena et al., 2009).

Environmental and Health Safety

Research by Scott Coleman et al. on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes provides insights into the metabolic pathways of related compounds. This work contributes to understanding the environmental and health impacts of these chemicals, aiding in the assessment of their safety (Coleman et al., 2000).

properties

IUPAC Name

N-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(21)20-16-7-5-15(6-8-16)19-12-11-18(22)14-3-9-17(23-2)10-4-14/h3-12,19H,1-2H3,(H,20,21)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBNHHLNUQYUCS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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